(2,4-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone
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Overview
Description
(2,4-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two aromatic rings, one substituted with two chlorine atoms and the other with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Preparation of the Acyl Chloride: The acyl chloride is prepared by reacting the corresponding carboxylic acid with thionyl chloride (SOCl2).
Friedel-Crafts Acylation: The acyl chloride is then reacted with 2,4-dichlorobenzene in the presence of AlCl3 to form the desired ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
(2,4-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4-Dichloromethylphenidate: A potent serotonin-norepinephrine-dopamine reuptake inhibitor.
2,4-Dichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.
Uniqueness
(2,4-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H12Cl2O3 |
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Molecular Weight |
311.2 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-13-6-3-9(7-14(13)20-2)15(18)11-5-4-10(16)8-12(11)17/h3-8H,1-2H3 |
InChI Key |
SHSNTGYNOQICGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
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